1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione
Description
1-(4-Iodo-2-methylphenyl)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 4-iodo-2-methylphenyl group at the N(1) position. This structure combines the electrophilic reactivity of the maleimide moiety with the steric and electronic effects of the iodinated aromatic ring.
Properties
IUPAC Name |
1-(4-iodo-2-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNWHXTZNKIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Chemical Reactions Analysis
1-(4-Iodo-2-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Cyclization Reactions: The pyrrole-2,5-dione moiety can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like primary amines . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodo-2-methylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its use in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione with key analogs, focusing on substituent effects, synthesis, and bioactivity.
Substituent Effects on Physicochemical Properties
Key Observations :
- Iodine vs.
- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) enhance maleimide’s electrophilicity, favoring thiol-Michael addition reactions. Methoxy groups (electron-donating) may reduce reactivity but improve stability .
Biological Activity
1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, and presents relevant case studies and research findings.
Chemical Structure
The structure of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione can be represented as follows:
This compound features a pyrrole ring with a 4-iodo-2-methylphenyl substituent, which contributes to its biological activity through various mechanisms.
Anticancer Properties
Research has highlighted the potential of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione as an anticancer agent. Its mechanism of action often involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG-2 | 5.0 | Enzyme inhibition | |
| MCF-7 | 3.0 | Apoptosis induction | |
| HCT116 | 1.6 | EGFR inhibition |
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including liver (HepG-2) and breast cancer (MCF-7) cells. Notably, it has demonstrated lower IC50 values compared to established chemotherapeutics like doxorubicin, indicating its potential efficacy.
Antimicrobial Activity
In addition to its anticancer properties, 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione exhibits antimicrobial activity against a range of pathogens.
Table 2: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's mechanism in antimicrobial action may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Study 1: Anticancer Activity in Liver Cancer
A study conducted by researchers evaluated the effects of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione on HepG-2 cells. The results indicated that at an IC50 of 5.0 µM, the compound significantly inhibited cell proliferation through apoptosis induction and modulation of cell cycle progression. The study utilized flow cytometry to assess cell cycle phases and annexin V staining for apoptosis detection.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the combination therapy potential of this compound with conventional anticancer agents. The results suggested that co-treatment with doxorubicin enhanced the overall cytotoxic effect on MCF-7 cells, reducing the required dosage of doxorubicin while maintaining efficacy.
The biological activity of 1-(4-iodo-2-methylphenyl)-1H-pyrrole-2,5-dione is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or proliferation.
- Receptor Modulation : It can bind to receptors such as EGFR or VEGFR, disrupting signaling pathways critical for tumor growth.
Molecular docking studies have provided insights into these interactions, suggesting that the compound forms stable complexes with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
